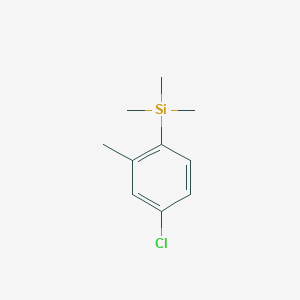

(4-chloro-2-methylphenyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-methylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClSi/c1-8-7-9(11)5-6-10(8)12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGODRRCVMKAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methylphenyl Trimethylsilane

Direct Silylation Approaches to Aryl-Silicon Bond Formation

Direct silylation methods provide powerful and versatile pathways for the creation of carbon-silicon bonds, forming the backbone of arylsilane synthesis. These techniques can be broadly categorized into metal-catalyzed cross-coupling reactions and the generation of highly reactive organometallic intermediates followed by reaction with a silicon electrophile.

Metal-Catalyzed Cross-Coupling Reactions for Arylsilane Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for constructing C-Si bonds under conditions that tolerate a wide array of functional groups. Catalytic systems based on gold, palladium, nickel, and copper have all been developed for the synthesis of arylsilanes.

Gold catalysis represents an emerging frontier in cross-coupling chemistry. While typically employed for coupling existing arylsilanes with other aromatic partners rather than for their initial synthesis, the methodology is crucial to understanding the reactivity of the target compound. In these reactions, an Au(III) salt can catalyze the cyclization of appropriate substrates, which then undergo C-H functionalization with an arene. nih.gov The general mechanism for gold-catalyzed oxidative coupling involves an Au(I)/Au(III) redox cycle. This process facilitates the reaction of aryltrimethylsilanes with arenes, proceeding through a tandem sequence of electrophilic aromatic substitution events. nih.gov

This type of reaction showcases the utility of arylsilanes like (4-chloro-2-methylphenyl)trimethylsilane as coupling partners in advanced organic synthesis for creating more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide a highly effective method for forming aryl-silicon bonds. This approach typically involves the reaction of an aryl halide or triflate with a silicon-containing reagent, such as a disilane (B73854) or a hydrosilane, in the presence of a palladium catalyst and a suitable ligand.

A general and efficient method involves the palladium-catalyzed silylation of aryl C-Br bonds to afford arylsilane products in moderate to good yields. benthamopen.com For the synthesis of this compound, a suitable precursor would be an aryl halide such as 1-bromo-4-chloro-2-methylbenzene. The reaction with hexamethyldisilane (B74624), catalyzed by a palladium complex, proceeds to form the desired C-Si bond. This strategy is compatible with a wide variety of functional groups. benthamopen.com

Table 1: Representative Conditions for Palladium-Catalyzed Silylation

| Parameter | Value |

|---|---|

| Aryl Halide | 1-bromo-4-chloro-2-methylbenzene |

| Silylating Agent | Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃) |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Solvent | Toluene or similar inert solvent |

| Temperature | Reflux |

| Typical Yield | Moderate to Good |

This table presents a generalized procedure based on established palladium-catalyzed silylation methods. benthamopen.com

Nickel and copper catalysts offer cost-effective and powerful alternatives to palladium for mediating C-Si bond formation. These metals can catalyze cross-electrophile coupling reactions, where both the aryl and silyl (B83357) components are introduced as electrophiles, or they can facilitate the reaction of organometallic reagents with silicon electrophiles.

Copper-Mediated Silylation: Copper salts, particularly copper(I) cyanide (CuCN), have been shown to be effective catalysts for the coupling of Grignard reagents with chlorosilanes. nih.gov In the context of synthesizing this compound, the Grignard reagent formed from 1-bromo-4-chloro-2-methylbenzene can be coupled with trimethylchlorosilane. The addition of a catalytic amount of CuCN is often crucial, especially when the Grignard reagent is derived from a less reactive aryl chloride. nih.gov

Nickel-Mediated Silylation: Nickel catalysis is effective for the cross-coupling of aryl halides with various partners, including silicon-based reagents. nih.gov Nickel-catalyzed reductive coupling processes can form C(sp²)-Si bonds from aryl halides and chlorosilanes using a stoichiometric reductant like manganese or zinc. researchgate.net These methods are noted for their excellent functional group tolerance. researchgate.net

Table 2: Overview of Ni- and Cu-Mediated Silylation Conditions

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Copper (CuCN) | Aryl Grignard Reagent + Trimethylchlorosilane | Effective for coupling with less reactive aryl halides; suppresses side reactions. nih.gov |

| Nickel/Reductant | Aryl Halide + Chlorosilane + Metal Reductant (e.g., Mn, Zn) | Cross-electrophile coupling; good functional group tolerance. researchgate.net |

Lithiation and Trapping with Chlorotrimethylsilane

A classic and highly reliable method for the synthesis of arylsilanes involves the generation of an aryllithium intermediate followed by electrophilic trapping with a chlorosilane. This two-step procedure begins with a halogen-lithium exchange reaction, typically by treating an aryl bromide or iodide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures.

For the synthesis of this compound, the process would start with 1-bromo-4-chloro-2-methylbenzene. The selective bromine-lithium exchange yields (4-chloro-2-methylphenyl)lithium. This highly reactive intermediate is then quenched in situ by the addition of trimethylchlorosilane to form the final product. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Table 3: General Protocol for Lithiation-Silylation

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Lithiation | 1-bromo-4-chloro-2-methylbenzene, n-BuLi, THF, -78 °C | Formation of (4-chloro-2-methylphenyl)lithium intermediate. |

| 2. Silylation | Trimethylchlorosilane ((CH₃)₃SiCl), -78 °C to room temp. | Electrophilic trapping of the aryllithium to form the C-Si bond. |

Grignard Reactions for the Introduction of Trimethylsilyl (B98337) Groups

The Grignard reaction is a fundamental and widely used method for forming carbon-carbon and carbon-heteroatom bonds, including the C-Si bond. The synthesis of this compound via this route involves the preparation of the corresponding Grignard reagent followed by its reaction with an appropriate silicon electrophile.

The process commences with the reaction of an aryl halide, preferably 1-bromo-4-chloro-2-methylbenzene, with magnesium turnings in an anhydrous ether, most commonly tetrahydrofuran (THF). orgsyn.org This step forms the 4-chloro-2-methylphenylmagnesium bromide intermediate. This Grignard reagent is then treated with trimethylchlorosilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center, displacing the chloride and forming the desired arylsilane. As noted previously, for less reactive aryl halides, the addition of a catalyst such as CuCN may be necessary to achieve good yields. nih.gov

Table 4: Typical Procedure for Grignard-based Silylation

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Grignard Formation | 1-bromo-4-chloro-2-methylbenzene, Mg turnings, THF, Reflux | Synthesis of 4-chloro-2-methylphenylmagnesium bromide. orgsyn.org |

| 2. Silylation | Trimethylchlorosilane ((CH₃)₃SiCl), THF, 0 °C to room temp. | Reaction of the Grignard reagent with the silicon electrophile. |

| (Optional) | Catalytic CuCN | To facilitate coupling, especially with less reactive halides. nih.gov |

Functional Group Interconversion Strategies Leading to this compound

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to achieve a target structure. ub.edufiveable.menumberanalytics.comvanderbilt.edusolubilityofthings.com In the context of synthesizing this compound, this involves the introduction of a trimethylsilyl group onto a (4-chloro-2-methylphenyl) moiety.

The most direct route to this compound involves the silylation of a pre-functionalized 4-chloro-2-methylphenyl ring. A common and effective method is through the formation of an organometallic intermediate from an aryl halide, which is then quenched with a silicon electrophile.

A plausible and widely used approach is the Grignard reaction. gelest.comnumberanalytics.comresearchgate.netnih.gov This involves the reaction of an arylmagnesium halide with a silylating agent. For the synthesis of this compound, a suitable precursor would be 4-bromo-1-chloro-2-methylbenzene. The bromo-substituent is more reactive towards magnesium than the chloro-substituent, allowing for selective Grignard reagent formation at the 4-position. The resulting Grignard reagent, (4-chloro-2-methylphenyl)magnesium bromide, can then be reacted with a trimethylsilyl halide, such as trimethylchlorosilane, to yield the desired product. The general scheme for this transformation is depicted below:

Scheme 1: Grignard Reaction for the Synthesis of this compound

Formation of Grignard Reagent: 4-bromo-1-chloro-2-methylbenzene + Mg → (4-chloro-2-methylphenyl)magnesium bromide

Silylation: (4-chloro-2-methylphenyl)magnesium bromide + (CH₃)₃SiCl → this compound + MgBrCl

The table below summarizes typical conditions for the Grignard-mediated silylation of aryl halides.

| Aryl Halide | Silylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenyl Bromide | Trimethylchlorosilane | THF | Reflux | ~90 | gelest.comresearchgate.net |

| 4-Bromotoluene | Trimethylchlorosilane | Diethyl Ether | Reflux | High | gelest.com |

| 4-Bromoanisole | Trimethylchlorosilane | THF | 25 | 85 | gelest.com |

This table presents data for analogous reactions to illustrate typical conditions.

Another approach involves a halogen-lithium exchange followed by silylation. This method often proceeds at lower temperatures than Grignard reactions and can offer different selectivity. For instance, reacting 4-bromo-1-chloro-2-methylbenzene with an organolithium reagent like n-butyllithium at low temperatures would generate the corresponding aryllithium species, which can then be quenched with trimethylchlorosilane.

Modern synthetic chemistry has seen the development of powerful catalytic methods for the direct silylation of aryl halides, bypassing the need for stoichiometric organometallic intermediates. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. organic-chemistry.orgmit.edunih.gov

A highly effective method for the synthesis of aryltrimethylsilanes from aryl chlorides has been developed, which is directly applicable to the synthesis of this compound from 1,4-dichloro-2-methylbenzene or, more selectively, from 1-chloro-4-iodo-2-methylbenzene. organic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst, a suitable ligand, a base, and a silicon source such as hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃). organic-chemistry.orgnih.gov The higher reactivity of the carbon-iodine bond would allow for selective silylation at the 4-position of 1-chloro-4-iodo-2-methylbenzene.

Scheme 2: Palladium-Catalyzed Silylation

1-chloro-4-iodo-2-methylbenzene + (CH₃)₃Si-Si(CH₃)₃ --(Pd catalyst, ligand, base)--> this compound

The table below presents data from studies on the palladium-catalyzed silylation of various aryl chlorides, demonstrating the scope and efficiency of this methodology.

| Aryl Chloride | Silylating Agent | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Hexamethyldisilane | Pd(OAc)₂ / SPhos | Dioxane | 100 | 85 | organic-chemistry.org |

| 4-Chloroanisole | Hexamethyldisilane | Pd(OAc)₂ / SPhos | Dioxane | 100 | 92 | organic-chemistry.org |

| 1-Chloro-4-(trifluoromethyl)benzene | Hexamethyldisilane | Pd₂ (dba)₃ / RuPhos | DMF | 100 | 80 | organic-chemistry.org |

This table showcases the conditions and yields for the silylation of various substituted aryl chlorides, which can be extrapolated for the synthesis of the target compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Key parameters include the choice of solvent, the catalyst system, and temperature and pressure regulation.

The solvent plays a critical role in both Grignard-based and palladium-catalyzed silylation reactions. In Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent. numberanalytics.com THF is often preferred as it can lead to faster reaction rates compared to diethyl ether. researchgate.netnih.gov However, the choice of solvent can also influence the Schlenk equilibrium, which in turn affects the reactivity of the organomagnesium species. researchgate.net For palladium-catalyzed reactions, polar aprotic solvents such as dioxane and dimethylformamide (DMF) are commonly employed. organic-chemistry.org The solvent can influence the solubility of the reactants and the catalyst, as well as the rate of the catalytic cycle. For sterically hindered or electron-poor aryl chlorides, the choice of solvent can be particularly crucial in achieving high yields. organic-chemistry.org

In palladium-catalyzed silylations, the choice of catalyst and ligand is paramount for achieving high efficiency and selectivity. organic-chemistry.orgnih.gov For the silylation of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and bulky phosphine (B1218219) ligands is often necessary. Ligands such as SPhos, RuPhos, and other biaryl phosphines have been shown to be highly effective in promoting the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle. organic-chemistry.org The design of these ligands is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the desired C-Si bond. For sterically hindered substrates, such as those with ortho-substituents like the methyl group in this compound, the steric bulk of the ligand can significantly impact the reaction rate and yield. nih.govnih.gov

Temperature is a critical parameter in the synthesis of this compound. Grignard reactions are often initiated with gentle heating, but the reaction is exothermic and requires careful temperature control to prevent side reactions. gelest.com On an industrial scale, the management of heat generated during the reaction is a primary safety and efficiency concern. mdpi.com

For palladium-catalyzed reactions, temperatures are typically elevated, often in the range of 80-120 °C, to drive the reaction to completion. organic-chemistry.org The optimal temperature will depend on the specific substrate, catalyst system, and solvent used.

Pressure is generally not a primary variable in laboratory-scale syntheses, which are typically conducted at atmospheric pressure in vessels open to an inert atmosphere. However, in industrial-scale syntheses, reactions are often carried out in sealed reactors. In such cases, the pressure within the reactor will be influenced by the vapor pressure of the solvent at the reaction temperature. Careful control of both temperature and pressure is essential for ensuring the safety, reproducibility, and efficiency of the synthesis on a larger scale.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylphenyl Trimethylsilane

Reactivity of the Aryl-Silicon Bond in Substituted Phenylsilanes

The carbon-silicon (C-Si) bond in arylsilanes is a focal point of their reactivity. While possessing significant stability, this bond can be selectively cleaved under specific conditions, enabling a range of synthetic applications.

Cleavage of the Aryl-Silicon Bond in Transformative Reactions

The most common reaction involving the cleavage of the aryl-silicon bond is ipso-substitution, where an electrophile replaces the silyl (B83357) group on the aromatic ring. A prime example of this is protodesilylation, the cleavage of the C-Si bond by a proton source, typically an acid. This reaction is essentially the reverse of electrophilic aromatic substitution and proceeds via a cationic intermediate stabilized by the silicon atom, known as a Wheland intermediate or σ-complex. nih.govnih.gov The stability of this intermediate is a key factor in the reaction rate.

Studies on various substituted phenyltrimethylsilanes have shown that electron-donating groups generally increase the rate of acid-catalyzed protodesilylation, while electron-withdrawing groups decrease it. nih.gov For instance, the protodesilylation of (p-methoxyphenyl)dimethylsilyl groups is significantly faster than that of a phenyldimethylsilyl group under acidic conditions. nih.gov Base-catalyzed cleavage of the aryl-silicon bond is also possible, particularly with strong bases in polar aprotic solvents like DMSO. escholarship.org In these cases, the reaction is thought to involve the rate-determining separation of a phenyl carbanion. scholaris.ca

The cleavage of the C-Si bond is not limited to protodesilylation. It is a key step in various cross-coupling reactions where the arylsilane acts as an arylating agent. For example, in the Hiyama coupling, a palladium-catalyzed reaction couples organosilanes with organic halides. nih.govbris.ac.uk This transformation requires activation of the otherwise unreactive C-Si bond, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypercoordinate pentavalent silicon species, rendering the organic group more transferable to the palladium catalyst. nih.govnih.gov

Table 1: Illustrative Relative Rates of Acid-Catalyzed Protodesilylation for Substituted Phenylsilanes This table presents representative data for analogous compounds to illustrate substituent effects. Specific kinetic data for (4-chloro-2-methylphenyl)trimethylsilane was not available in the searched literature.

| Arylsilane Substituent (para-position) | Relative Rate (krel) | Electronic Effect of Substituent |

|---|---|---|

| -OCH₃ | ~5000 | Strongly Activating |

| -CH₃ | ~30 | Activating |

| -H | 1 | Reference |

| -Cl | ~0.1 | Deactivating |

| -NO₂ | ~1 x 10⁻⁵ | Strongly Deactivating |

Electrophilic Aromatic Substitution on the Chlorinated and Methylated Phenyl Ring

Beyond ipso-substitution at the silicon-bearing carbon, the aromatic ring of this compound can undergo standard electrophilic aromatic substitution (EAS), where a hydrogen atom is replaced by an electrophile. pku.edu.cn The regiochemical outcome of such reactions is determined by the directing effects of the three substituents already present on the ring.

The directing effects of these substituents are as follows:

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions relative to itself.

Chloro group (-Cl): A deactivating group (due to its inductive effect) but an ortho, para-director (due to resonance stabilization of the intermediate by its lone pairs). nih.gov

Trimethylsilyl (B98337) group (-Si(CH₃)₃): Generally considered a weakly activating group with a slight ortho, para-directing influence in some reactions, though its steric bulk can hinder attack at the adjacent ortho position. In other contexts, it is found to have essentially no directing effect. nih.gov

In this compound, the positions available for substitution are C3, C5, and C6.

Position C3: Ortho to the methyl group and meta to the chloro group.

Position C5: Meta to the methyl group and ortho to the chloro group.

Position C6: Ortho to the methyl group.

Considering the combined directing influences, the methyl group strongly activates positions 3 and 6. The chloro group directs to position 5. The trimethylsilyl group at C1 would direct to positions 2 (occupied) and 6. Therefore, the most likely position for electrophilic attack is position 6, which is activated by both the methyl and trimethylsilyl groups. Position 3 is also activated by the methyl group. Position 5 is activated by the chloro group but is meta to the activating methyl group, making it less favored. Therefore, a mixture of products would be expected, with substitution at C6 and C3 likely predominating.

Role of the Trimethylsilyl Group as a Directing or Protecting Group in Synthetic Transformations

The trimethylsilyl (TMS) group is a versatile tool in organic synthesis, serving as both a protecting group and a directing group. As a protecting group, it can mask reactive functional groups like alcohols, amines, and alkynes, rendering them inert to certain reaction conditions. Its utility stems from its ease of installation and subsequent removal under specific, often mild, conditions.

In the context of arylsilanes like this compound, the TMS group primarily functions as a latent carbanion or a placeholder for subsequent functionalization. Its most significant role is as a "directing group" in the sense that it controls the position of bond formation through ipso-substitution. By installing a TMS group at a specific position on an aromatic ring, a subsequent reaction, such as halogenation or acylation, can be directed to that exact spot. The TMS group is then cleaved and replaced by the desired functional group. This strategy provides excellent regiocontrol that might be difficult to achieve through standard EAS on an unsubstituted ring.

Furthermore, the steric bulk of the trimethylsilyl group can influence the regioselectivity of reactions by shielding the ortho positions, thereby favoring substitution at more remote sites. This steric hindrance can be exploited to control the outcome of synthetic sequences.

Oxidative Coupling Reactions Involving this compound

Arylsilanes are valuable partners in oxidative coupling reactions, particularly those catalyzed by transition metals like gold. nih.gov These reactions enable the formation of carbon-carbon bonds, leading to the synthesis of complex molecules such as biaryls, which are important structural motifs in many pharmaceuticals and materials.

Mechanistic Pathways of Gold-Catalyzed Oxidative Transformations of Arylsilanes

Gold-catalyzed oxidative coupling reactions of arylsilanes typically proceed through a Au(I)/Au(III) redox cycle. scholaris.ca The generally accepted mechanism involves several key steps:

Oxidation: The active Au(I) catalyst is oxidized to a Au(III) species by an external oxidant, such as Selectfluor.

Electrophilic Auration (C-Si Auration): The Au(III) complex acts as an electrophile and reacts with the arylsilane in an electrophilic aromatic substitution (SEAr) reaction. This step involves the cleavage of the aryl-silicon bond and the formation of an aryl-gold(III) intermediate. pku.edu.cn

Second Electrophilic Auration (C-H Auration): The aryl-gold(III) intermediate then reacts with a second aromatic partner (an arene) in a C-H activation/auration step to form a diaryl-gold(III) complex.

Reductive Elimination: The diaryl-gold(III) complex undergoes reductive elimination to form the new C-C bond of the biaryl product, regenerating the Au(I) catalyst, which can then re-enter the catalytic cycle.

High selectivity for heterocoupling (the reaction between the arylsilane and the arene) over homocoupling (reaction of two arylsilanes or two arenes) is often observed. This selectivity arises from differences in the product-determining steps of each potential electrophilic substitution pathway. scholaris.ca

Influence of Substituents on Reaction Selectivity and Efficiency

The electronic nature of the substituents on the arylsilane partner has a significant impact on the efficiency and selectivity of gold-catalyzed oxidative coupling reactions.

Selectivity: The substituents also influence the selectivity of the coupling. In cases where the second coupling partner also has multiple potential reaction sites, the electronic and steric properties of the arylsilane can dictate the regiochemical outcome. While electron-rich silanes can be more reactive, they may also be more prone to undesired side reactions like homocoupling. pku.edu.cn The use of specific oxidants and tailored reaction conditions can help to mitigate these side reactions. For example, studies have shown that using arylsilanes instead of arylboronic acids in some gold-catalyzed oxyarylation reactions can significantly reduce the formation of homocoupling byproducts.

Table 2: Illustrative Yields for Gold-Catalyzed Oxidative Methoxyarylation with Various Substituted Aryltrimethylsilanes This table presents representative data for analogous compounds to illustrate substituent effects on product yield in a three-component coupling reaction involving an alkene, methanol, and an arylsilane. Specific yield data for this compound was not available in the searched literature.

| Arylsilane Substituent (para-position) | Product Yield (%) | Electronic Effect of Substituent |

|---|---|---|

| -OCH₃ | 75 | Strongly Activating |

| -CH₃ | 81 | Activating |

| -H | 78 | Reference |

| -F | 71 | Weakly Deactivating |

| -CF₃ | 65 | Strongly Deactivating |

Data adapted from related studies on gold-catalyzed oxyarylation reactions.

Potential for Generation of Reactive Intermediates from this compound

Aryltrimethylsilanes, such as this compound, serve as versatile precursors for a variety of reactive intermediates in organic synthesis. The carbon-silicon (C-Si) bond in these compounds can be selectively cleaved under specific conditions to generate highly reactive species. The nature of the intermediate formed is largely dependent on the substitution pattern of the aromatic ring and the reagents employed. The presence of the trimethylsilyl group provides a synthetic handle that can direct reactivity and enable transformations that would otherwise be challenging. The potential to form intermediates like arynes, silyl anions, or silyl radicals makes aryltrimethylsilanes valuable substrates in the construction of complex molecular architectures.

The generation of arynes, highly reactive dehydroaromatic species, is a prominent application of aryltrimethylsilanes. wikipedia.org The most widely utilized method, often called the Kobayashi method, involves the fluoride-induced 1,2-elimination from an ortho-silylated aryl triflate. nih.govresearchgate.net In this process, a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), attacks the silicon atom to form a pentacoordinate silicate (B1173343) intermediate. lsu.edutcichemicals.com This intermediate then facilitates the expulsion of the triflate group (a good leaving group) from the adjacent position, resulting in the formation of the aryne triple bond. researchgate.net

For this compound to serve as an aryne precursor via this specific mechanism, it would first require conversion into an aryl triflate at a position ortho to the trimethylsilyl group. While the title compound itself is not a direct precursor in the Kobayashi sense, related silylaryl halides can also generate arynes under different conditions, typically involving strong bases. wikipedia.orgnih.gov

The mechanism for aryne generation from 2-(trimethylsilyl)aryl triflates is considered to be a concerted process. nih.govacs.org However, for other precursors, such as 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, a polar mechanism has been proposed. nih.govacs.org These aryne intermediates can then be trapped in situ by various reagents, leading to nucleophilic additions or cycloaddition reactions. wikipedia.orgnih.gov

| Aryne Precursor Type | Typical Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| o-Silylaryl Triflates | CsF, TBAF in CH₃CN or THF | Mild, non-basic conditions; widely used (Kobayashi method). | nih.govresearchgate.nettcichemicals.com |

| o-Silylaryl Halides (Br, I) | Strong, non-nucleophilic bases (e.g., TMPLi) | One-step preparation from commercially available materials. | nih.govnih.gov |

| o-Haloaryl Compounds | Strong bases (e.g., NaNH₂, nBuLi, LDA) | Harsh conditions, limited functional group tolerance. | wikipedia.orgtcichemicals.com |

| Diazonium-2-carboxylates | Thermal or photochemical decomposition | Generates benzyne (B1209423) under very mild conditions. | nih.gov |

Beyond arynes, the C-Si bond in this compound can potentially be cleaved to form other synthetically useful organosilicon intermediates. The specific intermediate generated depends heavily on the reaction conditions and reagents.

Silyl Anions (R₃Si⁻): While the generation of silyl anions has historically focused on systems with at least one aryl group directly on silicon, trialkylsilyl anions are also known. gelest.com These species can be formed through the cleavage of the aryl-silicon bond, although this typically requires potent reagents. Silyl anions are powerful nucleophiles and find use in various bond-forming reactions. gelest.comresearchgate.net

Silyl Cations (R₃Si⁺): The formation of highly electrophilic silyl cationic species from aryl silanes is challenging but can be achieved, often requiring systems designed for intramolecular stabilization. researchgate.net The generation of a free silyl cation from a simple aryltrimethylsilane would necessitate a very strong Lewis acid or specialized conditions.

Organosilanols (R₃SiOH): Although not transient intermediates in the same class as radicals or ions, organosilanols are key reactive species derived from organosilanes. sigmaaldrich.com this compound can be hydrolyzed to form (4-chloro-2-methylphenyl)dimethylsilanol. These silanols are stable, easy to handle, and serve as crucial nucleophilic partners in cross-coupling reactions, most notably the Hiyama coupling, where they react with organohalides in the presence of a palladium catalyst. sigmaaldrich.comthermofishersci.in This reaction is activated by either a fluoride source or a base. sigmaaldrich.com

| Reactive Intermediate | General Structure | Common Method of Formation from Aryl Silanes | Reference |

|---|---|---|---|

| Aryne | Dehydroaromatic | Fluoride-induced elimination from o-silylaryl triflates. | wikipedia.orgresearchgate.net |

| Silyl Anion | R₃Si⁻ | Reductive cleavage of Si-C or Si-Si bonds. | gelest.comresearchgate.net |

| Silyl Cation | R₃Si⁺ | Hydride abstraction from hydrosilanes; ionization with strong Lewis acids. | researchgate.net |

| Organosilanol | R₃SiOH | Hydrolysis of silyl halides or other organosilanes. | sigmaaldrich.com |

Radical Reactions Involving this compound

The chemistry of silyl radicals (R₃Si•) is well-established, with generation possible through thermolysis, photolysis, or electron-transfer reactions. gelest.com For a compound like this compound, radical formation could potentially occur via several pathways.

One of the most common methods for generating silyl radicals is through hydrogen abstraction from a silyl hydride (R₃SiH) using a radical initiator. gelest.com While the title compound is not a silyl hydride, radical reactions could be initiated at the trimethylsilyl moiety. For instance, photolysis in the presence of a sensitizer (B1316253) or reaction with a potent radical initiator could lead to hydrogen abstraction from one of the silicon-bound methyl groups.

Alternatively, photolysis of silyl mercurials or silyl ketones are effective methods for producing silyl radicals, though these would require prior chemical modification of the starting material. gelest.com Once formed, silyl radicals exhibit characteristic reactivity, including:

Halogen Abstraction: Silyl radicals readily abstract halogen atoms from alkyl and aryl halides. This is a common and efficient reaction. gelest.com

Addition to Multiple Bonds: The radical-chain addition of silanes across alkenes and alkynes, known as hydrosilylation, is a powerful method for C-Si bond formation. gelest.com

Direct homolytic cleavage of the aryl-silicon bond in this compound to form an aryl radical and a silyl radical is a high-energy process and generally not a facile pathway unless under specific energetic conditions like high-temperature pyrolysis or photolysis.

Applications of 4 Chloro 2 Methylphenyl Trimethylsilane in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The utility of (4-chloro-2-methylphenyl)trimethylsilane as a foundational element in synthesis stems from its capacity to act as a stable yet reactive aromatic core, which can be elaborated into more complex structures such as biaryls, polycyclic systems, and other functionalized aromatics.

This compound is an effective precursor for the synthesis of unsymmetrical biaryls through palladium-catalyzed cross-coupling reactions. organic-chemistry.org The carbon-silicon (C-Si) bond, while generally stable, can be activated for transmetalation to a palladium center. This transformation is characteristic of the Hiyama coupling, where an organosilane is coupled with an organohalide. thermofisher.com The activation of the C-Si bond typically requires a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a strong base to generate a more reactive pentacoordinate silicate (B1173343) intermediate. thermofisher.com This activated species can then efficiently couple with various aryl halides or triflates to furnish biaryl compounds.

For the construction of polycyclic aromatic compounds, rhodium-catalyzed annulation reactions represent a powerful strategy. rsc.org In such processes, an organometallic species can react with an alkyne to form a new six-membered ring. This compound can serve as the organometallic precursor, which, after activation, participates in a [3+2] or related annulation cascade to build fused ring systems. nih.gov

| Target Molecule Type | Reaction Type | Role of this compound | Typical Coupling Partner | Catalyst System |

|---|---|---|---|---|

| Biaryls | Hiyama Coupling | Nucleophilic Partner (after activation) | Aryl Halide (Ar-X) or Aryl Triflate (Ar-OTf) | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Fluoride Activator (e.g., TBAF) |

| Polycyclic Aromatics | Rhodium-Catalyzed Annulation | Arene Component | Alkyne (R-C≡C-R') | Rhodium Catalyst (e.g., [Rh(cod)Cl]₂) |

The trimethylsilyl (B98337) (-SiMe₃) group is often referred to as a "versatile handle" in organic synthesis. It can be readily and selectively replaced by a variety of other functional groups through ipso-substitution reactions. For instance, treatment with electrophiles like iodine monochloride (ICl) or bromine (Br₂) allows for the clean installation of iodo or bromo substituents at the position formerly occupied by the silyl (B83357) group. These newly installed halogens can then participate in a wide range of subsequent transformations, including further cross-coupling reactions. This ability to sequentially functionalize the aromatic ring with high regiocontrol is a key advantage. Moreover, the trimethylsilyl group can be removed under mild conditions to install a hydrogen atom (protodesilylation), a process that is useful for temporarily blocking a reactive site during a synthetic sequence. wikipedia.org

Reagent in Cross-Coupling Chemistry

Cross-coupling reactions are fundamental to modern synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. unistra.fr this compound is uniquely equipped to participate in these reactions due to its two distinct reactive sites: the C-Si bond and the C-Cl bond.

The primary application of the C-Si bond in this context is the Hiyama cross-coupling reaction. thermofisher.com As a class of reagents, organosilanes are valued for their stability, low toxicity, and ease of handling compared to other organometallic compounds like those based on tin or zinc. thermofisher.com In a typical Hiyama coupling, the this compound acts as the nucleophilic partner, coupling with an electrophilic partner such as an aryl or vinyl halide in the presence of a palladium catalyst. thermofisher.com

Conversely, the C-Cl bond on the aromatic ring can serve as the electrophilic site in a variety of other palladium-catalyzed cross-coupling reactions. nih.gov For example, in a Suzuki-Miyaura reaction, the chloro-substituted arene can couple with an organoboron reagent (e.g., a boronic acid or ester). Similarly, it can participate in Stille couplings with organotin reagents or Negishi couplings with organozinc reagents. unistra.fr This dual reactivity allows for significant flexibility in synthetic design, as the molecule can act as either the nucleophilic or electrophilic component depending on the chosen reaction conditions and coupling partner.

| Reactive Site | Coupling Reaction | Coupling Partner Type | Role of the Arene |

|---|---|---|---|

| C-SiMe₃ | Hiyama | Organohalide (R-X) | Nucleophile |

| C-Cl | Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Electrophile |

| C-Cl | Stille | Organotin (R-SnR'₃) | Electrophile |

| C-Cl | Negishi | Organozinc (R-ZnX) | Electrophile |

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur is crucial for the synthesis of many pharmaceuticals and materials. researchgate.net The this compound scaffold offers two pathways for such transformations. The C-Cl bond is a suitable handle for well-established C-heteroatom coupling reactions like the Buchwald-Hartwig amination (for C-N bonds) or its analogues for forming C-O and C-S bonds. nih.gov These reactions typically involve a palladium catalyst and a base to couple an amine, alcohol, or thiol with the aryl chloride.

Alternatively, the C-Si bond can be leveraged for C-heteroatom bond formation. While less direct, the trimethylsilane (B1584522) can be converted to a more reactive arylsilanol. These arylsilanols have been shown to undergo palladium-catalyzed coupling with various heteroatom sources. acs.org This pathway provides a complementary strategy to reactions involving the C-Cl bond, potentially offering different reactivity or selectivity under certain conditions.

Precursor for the Derivatization of Aromatic Scaffolds

Beyond its direct use in coupling, this compound is an excellent starting point for creating a library of substituted aromatic compounds. The trimethylsilyl group serves as a regiochemical anchor that can be reliably transformed into other functionalities. This allows chemists to build a collection of related molecules from a single, common precursor, which is highly efficient for chemical discovery and optimization.

A key transformation is halodesilylation, where the -SiMe₃ group is replaced by a halogen. For example, reacting the compound with an electrophilic iodine source produces 1-chloro-4-iodo-2-methylbenzene. This di-halogenated product is itself a powerful building block, with two different halogens (Cl and I) that can be selectively addressed in subsequent coupling reactions due to their differing reactivities. Similarly, protodesilylation with a mild acid cleanly removes the silyl group, yielding 4-chloro-2-methyltoluene, which can be useful when the silyl group's directing or activating effects are no longer needed.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Protodesilylation | TFA (Trifluoroacetic acid) or HCl | 4-chloro-2-methyltoluene |

| Iododesilylation | ICl (Iodine monochloride) or I₂/Ag⁺ | 1-chloro-4-iodo-2-methylbenzene |

| Bromodesilylation | Br₂ | 1-bromo-4-chloro-2-methylbenzene |

Introduction of Chloro and Methyl Groups onto Aromatic Systems

While this compound itself already contains the chloro and methyl substituents, its primary utility in this context is not as a direct source for these groups. Instead, it serves as a stable, pre-functionalized aromatic synthon. The synthesis of this compound typically begins with 4-chloro-2-methylaniline (B164923) or a related precursor, establishing the substitution pattern on the aromatic ring. chemicalbook.comnih.gov The trimethylsilyl group is then introduced, often through methods like palladium-catalyzed silylation of the corresponding aryl chloride. organic-chemistry.orgorganic-chemistry.org

The significance of using the pre-formed this compound lies in the stability and compatibility of the trimethylsilyl group with a wide range of reaction conditions. wikipedia.orgthermofisher.com This allows for the preservation of the chloro and methyl functionalities while other transformations are carried out on different parts of the molecule. The trimethylsilyl group can be considered a "placeholder" or a directing group that facilitates subsequent reactions at a specific position on the aromatic ring.

Facilitating Further Functionalization through Silicon-Based Chemistry

The true synthetic power of this compound is unlocked through the reactivity of the trimethylsilyl group. This group can be readily cleaved or transformed, allowing for the introduction of a wide variety of other functional groups at the silicon-bearing carbon atom. This process, known as desilylation, is a key strategy in organic synthesis. le.ac.uknih.gov

The cleavage of the aryl-silicon bond can be achieved under various conditions, including electrophilic substitution, which is influenced by the acidity of the medium. le.ac.uk For instance, the rate of cleavage of substituted phenyltrimethylsilanes is dependent on the reaction conditions, such as the concentration of acid and water. le.ac.uk The trimethylsilyl group can be replaced by a proton (protodesilylation), a halogen (halodesilylation), or a variety of other functionalities.

A notable application is the conversion of aryltrimethylsilanes into the corresponding carboxylic acids through desilylative carboxylation using carbon dioxide. oup.com This provides a direct route to synthesize arylcarboxylic acids, which are important structural motifs in many biologically active compounds. oup.com Another important transformation is the conversion of aryltrimethylsilanes to aryl iodides in a one-pot procedure by treatment with iodine chloride (ICl), a process that avoids the need for stoichiometric silver salts. organic-chemistry.org

The versatility of the trimethylsilyl group allows for a range of transformations, as highlighted in the table below.

| Transformation | Reagents | Product | Significance |

|---|---|---|---|

| Protodesilylation | Acid (e.g., HCl, trifluoroacetic acid) | 1-chloro-3-methylbenzene | Removal of the silyl group to yield the parent arene. |

| Halodesilylation | Iodine chloride (ICl), Bromine (Br₂) | 1-chloro-4-iodo-2-methylbenzene, 1-bromo-4-chloro-2-methylbenzene | Introduction of halogens for further cross-coupling reactions. organic-chemistry.org |

| Carboxylation | CO₂, phosphazenium salt catalyst | 4-chloro-2-methylbenzoic acid | Direct synthesis of carboxylic acids. oup.com |

| Hydroxylation | Oxidation (e.g., with peroxide) | 4-chloro-2-methylphenol | Formation of phenols. organic-chemistry.orgnih.gov |

Applications in Tandem or Cascade Reactions

The predictable reactivity of the trimethylsilyl group makes this compound a suitable component for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. While specific examples detailing the use of this compound in such sequences are not extensively documented in readily available literature, the principles of its reactivity suggest its potential.

For example, a one-pot sequence could involve the initial silylation of an aryl chloride, followed by an in-situ desilylative cross-coupling reaction. organic-chemistry.org This approach streamlines synthetic pathways by reducing the number of purification steps. The trimethylsilyl group can act as a latent nucleophile or electrophile precursor, which is unmasked under specific conditions to participate in a subsequent reaction.

The development of new catalytic systems continues to expand the possibilities for incorporating arylsilanes into complex reaction networks. The ability to trigger the cleavage of the C-Si bond under mild conditions, such as with visible light and a thiyl radical mediator, opens up new avenues for late-stage functionalization in multi-step syntheses. nih.gov This mild cleavage is particularly valuable as it is compatible with a broader range of functional groups that might be present in a complex molecule.

Spectroscopic Methodologies for Structural Elucidation of 4 Chloro 2 Methylphenyl Trimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Techniques in Determining Aromatic and Aliphatic Proton Environments

Proton (¹H) NMR spectroscopy of (4-chloro-2-methylphenyl)trimethylsilane reveals distinct signals corresponding to its aromatic and aliphatic protons. The trimethylsilyl (B98337) (-Si(CH₃)₃) group characteristically produces a sharp, intense singlet in the upfield region, typically around 0.25 ppm. This significant shielding is due to the electropositive nature of the silicon atom.

The protons of the tolyl methyl group (-CH₃) also appear as a singlet, but further downfield than the silyl (B83357) protons, generally in the range of 2.2-2.4 ppm. The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons are chemically non-equivalent and exhibit splitting patterns based on their coupling with each other. Their expected chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methyl and trimethylsilyl groups.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Trimethylsilyl Protons (-Si(CH₃)₃) | ~ 0.25 | Singlet | 9H |

| Methyl Protons (-CH₃) | ~ 2.3 | Singlet | 3H |

| Aromatic Protons (Ar-H) | ~ 7.0 - 7.4 | Multiplets (e.g., Doublet, Doublet of Doublets) | 3H |

Table 1: Predicted ¹H NMR spectral data for this compound.

¹³C NMR for Carbon Skeleton Analysis and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In this compound, distinct signals are expected for each unique carbon environment. The carbon atoms of the trimethylsilyl group are highly shielded and appear far upfield, typically near 0 ppm. docbrown.info The tolyl methyl carbon signal is found in the typical aliphatic region, around 20-22 ppm.

The six aromatic carbons have signals in the downfield region (120-150 ppm). Their specific chemical shifts are determined by the combined electronic effects of the chloro, methyl, and trimethylsilyl substituents. The carbon atom directly bonded to the silicon (C-Si) is expected around 140 ppm, while the carbon bearing the chlorine atom (C-Cl) will also be significantly downfield. The remaining aromatic carbons' shifts can be estimated based on established substituent chemical shift (SCS) effects.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Trimethylsilyl Carbons (-Si(CH₃)₃) | ~ 0 |

| Methyl Carbon (-CH₃) | ~ 21 |

| Aromatic Carbons (C-H) | ~ 128 - 135 |

| Aromatic Carbon (C-Cl) | ~ 134 |

| Aromatic Carbon (C-CH₃) | ~ 138 |

| Aromatic Carbon (C-Si) | ~ 140 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

²⁹Si NMR for Silicon Atom Characterization

Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the silicon atom's environment. For aryltrimethylsilanes, the ²⁹Si chemical shift provides valuable information about the electronic nature of the aromatic ring substituents. The reference standard for ²⁹Si NMR is tetramethylsilane (B1202638) (TMS), which is set at 0 ppm. researchgate.net The silicon nucleus in this compound is expected to have a chemical shift in the range of -5 to -10 ppm, which is characteristic for silicon atoms bonded to an aromatic ring and three methyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₀H₁₅ClSi), the calculated molecular weight is approximately 198.06 g/mol .

The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) at m/z 198. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a significant M+2 peak will be observed at m/z 200, with an intensity approximately one-third that of the molecular ion peak. libretexts.org This M/M+2 pattern is a definitive indicator of a chlorine-containing compound. miamioh.edu

The most common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ cation. nih.gov This fragment is often the base peak in the spectrum.

| m/z Value | Proposed Fragment | Significance |

| 198 / 200 | [C₁₀H₁₅³⁵ClSi]⁺ / [C₁₀H₁₅³⁷ClSi]⁺ | Molecular Ion (M⁺, M+2), confirms molecular weight and presence of one chlorine atom. |

| 183 / 185 | [C₉H₁₂³⁵ClSi]⁺ / [C₉H₁₂³⁷ClSi]⁺ | Loss of a methyl radical (•CH₃) from the trimethylsilyl group; often the base peak. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, a very common fragment for TMS-containing compounds. nih.gov |

Table 3: Key fragmentation patterns for this compound in Mass Spectrometry.

Infrared (IR) Spectroscopy in Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present.

The IR spectrum of this compound will show several characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring (Ar-H) |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃) and Trimethylsilyl (-Si(CH₃)₃) groups. docbrown.info |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 | Si-C Symmetric Bending (Umbrella) | Trimethylsilyl (-Si(CH₃)₃) |

| 840 | Si-C Rocking | Trimethylsilyl (-Si(CH₃)₃) |

| 800 - 600 | C-Cl Stretch | Aryl Chloride (Ar-Cl) |

Table 4: Characteristic Infrared absorption bands for this compound.

The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the methyl and silyl groups. docbrown.info Aromatic C-H stretches appear at slightly higher wavenumbers. The most diagnostic peaks for the silyl group are the intense Si-C symmetric bending vibration around 1250 cm⁻¹ and a rocking vibration near 840 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.

A search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. However, analysis of related structures, such as other substituted chlorophenols and aryl silanes, provides a basis for predicting its solid-state characteristics. researchgate.netresearchgate.net If a suitable single crystal were obtained, X-ray diffraction analysis would be expected to confirm the planar geometry of the benzene ring and the tetrahedral geometry around the silicon atom. It would also provide precise values for the C-Cl, C-Si, C-C, and C-H bond lengths and the angles between the substituents on the aromatic ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of the compound and for separating it from starting materials, byproducts, and other impurities.

Typical GC conditions:

Column: A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase (e.g., DB-1, HP-1) or a phenyl-substituted PDMS phase (e.g., DB-5, HP-5), would be suitable. The choice of stationary phase influences the selectivity of the separation. thermofishersci.inchemicalbook.com

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Injector and Detector Temperature: The injector and detector temperatures are usually set high enough to ensure the rapid volatilization of the sample and to prevent condensation, typically around 250-300 °C.

Oven Temperature Program: A temperature program is often employed, starting at a lower temperature and gradually increasing to a higher temperature to ensure the efficient separation of components with different boiling points.

Detector: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds due to its high sensitivity. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS).

The purity of a sample of this compound can be determined by integrating the peak areas in the chromatogram. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks (excluding the solvent peak).

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile compounds, HPLC can also be utilized for the analysis and purification of this compound, especially for less volatile derivatives or for preparative scale separations.

Typical HPLC conditions:

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of non-polar to moderately polar organic compounds.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column is typically used as the stationary phase.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. The composition of the mobile phase can be adjusted to optimize the separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex mixtures.

Detector: A UV detector is suitable for detecting aromatic compounds like this compound, typically monitoring at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

Theoretical and Computational Studies on 4 Chloro 2 Methylphenyl Trimethylsilane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics and bonding nature of (4-chloro-2-methylphenyl)trimethylsilane.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has been employed to determine the optimized molecular geometry and relative stability of this compound. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule's structure. For instance, DFT calculations can reveal the precise orientation of the trimethylsilyl (B98337) group relative to the substituted phenyl ring, taking into account the electronic effects of the chloro and methyl substituents.

Table 1: Representative Calculated Geometrical Parameters for Substituted Phenyltrimethylsilanes (Note: This table is illustrative and based on general findings for similar compounds, as specific data for this compound is not publicly available.)

| Parameter | Typical Calculated Value Range |

| C-Si Bond Length | 1.85 - 1.90 Å |

| Si-C (methyl) Bond Length | 1.87 - 1.92 Å |

| C-Cl Bond Length | 1.73 - 1.78 Å |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |

| C-Si-C Bond Angle | 107 - 111° |

| C-C-Cl Bond Angle | 118 - 122° |

Investigation of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl and trimethylsilyl groups. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the aromatic system and the C-Cl bond. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar compounds indicate that the HOMO-LUMO gap can be modulated by the nature and position of the substituents on the phenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenyltrimethylsilane (Note: This table is illustrative and based on general findings for similar compounds, as specific data for this compound is not publicly available.)

| Orbital | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry serves as a powerful tool to investigate the mechanisms of chemical reactions involving this compound, providing details that are often difficult to obtain experimentally.

Elucidation of Transition States and Energy Barriers for Key Reactions

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy species that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. For reactions such as electrophilic aromatic substitution or reactions at the silicon center of this compound, calculating these parameters is essential for understanding the reaction kinetics.

Prediction of Reactivity and Regioselectivity in Synthetic Transformations

Computational models can predict the most likely sites of reaction on the this compound molecule. For instance, in electrophilic aromatic substitution reactions, the regioselectivity (i.e., the position on the aromatic ring where the electrophile will attack) is governed by the electron density distribution in the ring. The combined electronic effects of the chloro, methyl, and trimethylsilyl groups will direct incoming electrophiles to specific positions. DFT calculations of properties like electrostatic potential maps and Fukui functions can quantitatively predict this regioselectivity.

Conformational Analysis and Stereochemical Considerations

The presence of the bulky trimethylsilyl group and the ortho-methyl group can lead to restricted rotation around the C-Si bond, resulting in different stable conformations. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle describing this rotation. This analysis can identify the most stable conformer(s) and the energy barriers for interconversion between them.

While this compound itself is achiral, understanding its conformational preferences is crucial as it can influence its packing in the solid state and its interactions with other molecules. Low-temperature NMR studies, in conjunction with computational modeling, are often used for such conformational analyses of related organosilicon compounds. semanticscholar.org

Spectroscopic Parameter Prediction and Validation against Experimental Data

In the absence of direct data, this section will outline the established methodologies for the theoretical prediction of spectroscopic parameters and the general principles of their validation against experimental data, using related molecules as illustrative examples.

Theoretical Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for organic compounds is a significant application of computational chemistry, primarily utilizing Density Functional Theory (DFT). nih.govias.ac.in These methods allow for the calculation of various spectroscopic data, including NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.govaip.org

For the prediction of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and effective approach. nih.gov The accuracy of these predictions is highly dependent on the chosen combination of the density functional and the basis set. nih.gov For instance, studies have shown that functionals like WP04 and ωB97X-D, paired with appropriate basis sets such as 6-311++G(2d,p) and def2-SVP respectively, provide high accuracy for ¹H and ¹³C NMR chemical shift predictions when used with a polarizable continuum solvent model (PCM). nih.gov The process typically involves the optimization of the molecule's geometry at a specified level of theory, followed by the NMR calculation itself. nih.gov

Similarly, the prediction of infrared vibrational frequencies is routinely performed using DFT calculations. The harmonic vibrational frequencies are calculated, which often systematically overestimate the experimental values. ias.ac.in To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor. The choice of functional and basis set also plays a crucial role in the accuracy of the predicted IR spectra.

Validation Against Experimental Data

The validation of theoretical predictions is a critical step to ensure the reliability of the computational model. This process involves a direct comparison of the calculated spectroscopic parameters with experimentally measured data. rsc.org

For NMR spectroscopy, the predicted chemical shifts are plotted against the experimental values, and the correlation is assessed. A high degree of linearity and a slope close to unity indicate a good agreement between theory and experiment. The root-mean-square deviation (RMSD) is a common metric used to quantify the accuracy of the predictions. nih.gov For well-parameterized methods, RMSD values can be as low as 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C NMR chemical shifts. nih.gov

Illustrative Data for Related Compounds

To provide context, the following tables present experimental spectroscopic data for compounds structurally related to this compound. It is important to note that this data is not for the target compound and serves only to illustrate the type of data required for a full analysis.

Table 1: Experimental ¹H NMR Data for 4-Chloro-2-methylphenol chemicalbook.com

| Chemical Shift (ppm) | Assignment Confirmed by LAOCN Program |

| 7.07 | Aromatic Proton |

| 7.03 | Aromatic Proton |

| 6.674 | Aromatic Proton |

| 4.79 | Hydroxyl Proton |

| 2.201 | Methyl Proton |

This interactive data table allows for sorting and filtering of the provided experimental data for the related compound, 4-Chloro-2-methylphenol.

Table 2: Experimental Spectroscopic Data for Chloro-trimethylsilane spectrabase.comspectrabase.com

| Spectroscopy Type | Key Signals |

| ¹H NMR | Chemical shifts are available but require specific database access. |

| FTIR | Characteristic C-H and Si-C stretching and bending vibrations. |

This interactive data table summarizes the types of available experimental data for the related compound, Chloro-trimethylsilane.

Without experimental spectra for this compound, a direct and meaningful comparison to theoretical predictions is impossible. The generation of such experimental data through synthesis and characterization of the compound would be the necessary first step to enable a rigorous computational study and validation as outlined in this section.

Future Research Directions and Emerging Applications of 4 Chloro 2 Methylphenyl Trimethylsilane

Development of Novel Synthetic Routes to Substituted Arylsilanes

The synthesis of arylsilanes, including (4-chloro-2-methylphenyl)trimethylsilane, is a cornerstone of organosilicon chemistry. Future research is geared towards creating more efficient, scalable, and functional-group-tolerant synthetic pathways. A significant area of development is the catalytic silylation of aryl halides. For instance, palladium-catalyzed methods have demonstrated high efficacy in coupling aryl chlorides with silylating agents, offering a direct route to a wide array of aryltrimethylsilanes from readily available starting materials. organic-chemistry.org

Iron-catalyzed silylation of (hetero)aromatic chlorides has also emerged as a highly efficient and broad-scope method, notable for its excellent functional group compatibility and potential for late-stage silylation in complex molecules like pharmaceuticals. organic-chemistry.org Another promising avenue involves zinc-catalyzed nucleophilic substitution, which facilitates the reaction between chlorosilanes and organomagnesium reagents under mild conditions to produce tetraorganosilanes on a large scale. organic-chemistry.org

Researchers are also exploring alternative precursors. Methods for the deaminative silylation of aryl ammonium (B1175870) salts under mild, base-mediated conditions are being developed, which show high efficiency and tolerance for various functional groups. organic-chemistry.org These innovative routes aim to overcome the limitations of traditional methods, which often require harsh conditions or less accessible starting materials, thereby making compounds like this compound more accessible for diverse applications.

Table 1: Comparison of Modern Synthetic Routes to Arylsilanes

| Catalytic System | Substrate Class | Key Advantages |

|---|---|---|

| Palladium | Aryl Chlorides | Good yields, high functional group tolerance, uses commercially available precursors. organic-chemistry.org |

| Iron | (Hetero)aromatic Chlorides | High efficiency, broad substrate scope, suitable for late-stage functionalization. organic-chemistry.org |

| Zinc | Chlorosilanes & Organomagnesium Reagents | Mild reaction conditions, suitable for large-scale synthesis. organic-chemistry.org |

| Base-mediated | Aryl Ammonium Salts | High efficiency, mild conditions, good functional group tolerance. organic-chemistry.org |

Exploration of New Catalytic Systems for Reactions Involving this compound

The silicon-carbon bond in this compound can be activated by various catalytic systems, making it a valuable partner in cross-coupling and other transformations. A major thrust of future research is the replacement of expensive and rare noble metal catalysts (like palladium) with more abundant and sustainable earth-abundant metals. nih.gov

Catalysts based on iron, cobalt, and nickel are showing significant promise. For example, a combined Ni/Cu catalytic system enables the silylation of C-O electrophiles derived from phenols, providing a direct pathway to versatile silylated compounds under mild conditions. organic-chemistry.org Nickel-catalyzed systems are also being investigated for their ability to mediate decarbonylative silylation and for their role in π-hydrofunctionalization reactions, where silanes act as a hydride source. organic-chemistry.orgrsc.org These Ni-H catalyzed reactions are particularly useful for C-C and C-heteroatom bond formation. rsc.org The development of such novel catalytic systems is crucial for unlocking new reaction pathways and enhancing the synthetic utility of arylsilanes. youtube.com

Table 2: Emerging Catalysts for Arylsilane Reactions

| Catalyst Type | Reaction Type | Potential Benefits |

|---|---|---|

| Iron-based | Silylation of Aryl Chlorides | Low cost, high efficiency, broad scope. organic-chemistry.org |

| Nickel/Copper | Silylation of C-O Electrophiles | Mild conditions, direct access to versatile compounds. organic-chemistry.org |

| Cobalt (NHC) | Hydrosilylation | Anti-Markovnikov selectivity with aliphatic alkenes. nih.gov |

| Manganese (PNN) | Hydrosilylation | High turnover numbers, base-free conditions. nih.gov |

Integration of this compound into Flow Chemistry and Sustainable Synthesis

The chemical industry is increasingly adopting green and sustainable practices, with flow chemistry emerging as a key enabling technology. researchgate.netmdpi.com Integrating the synthesis and reactions of this compound into continuous flow processes offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, better process control, and easier scalability. mdpi.comillinois.edu Flow reactors can operate at elevated pressures and temperatures safely, often leading to dramatically reduced reaction times and improved selectivity. nih.gov

Furthermore, arylsilanes are central to more sustainable synthetic strategies like Direct Arylation Polymerization (DArP). DArP provides a greener alternative to conventional cross-coupling methods for creating conjugated polymers by proceeding through a C-H activation pathway. rsc.org This approach reduces the number of synthetic steps and avoids the use of toxic organometallic reagents (like organostannanes or organoborons), thereby lowering costs and environmental impact. rsc.orgnih.gov The use of this compound and its derivatives in such sustainable protocols is a key area for future research, aiming to produce functional materials in a more environmentally friendly manner. fapesp.br

Design of Advanced Materials Utilizing the this compound Scaffold

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for advanced materials. tugraz.at A primary area of investigation is in the field of polymer-derived ceramics (PDCs). researchgate.net Organosilicon polymers, which can be synthesized from arylsilane precursors, can be transformed through thermolytic decomposition into silicon-based ceramics like SiCO or SiCN. researchgate.net These materials exhibit exceptional thermal stability and mechanical properties, making them suitable for applications in aerospace and high-temperature environments.

The arylsilane moiety is also a precursor for creating functional polymers and organic-inorganic hybrid materials. youtube.com For example, the silyl (B83357) group can be modified to a silanol, which can then undergo condensation to form polysiloxanes with tailored properties. The aromatic part of the molecule allows for its incorporation into conjugated polymer backbones for applications in organic electronics. rsc.org Additionally, the ability to transform the arylsilane into a phenol (B47542) via oxidation opens up pathways to polycarbonates and epoxy resins. nih.govrsc.org Research in this area focuses on controlling the structure and properties of these materials by carefully designing the arylsilane precursors. tugraz.at

Expanding the Scope of its Reactivity in Organic Transformations

While arylsilanes are well-known for their role in cross-coupling reactions, ongoing research aims to uncover new transformations that leverage the unique reactivity of the C-Si bond. One significant area is the development of novel oxidation reactions. Efficient methods for the oxidation of arylsilanes to hydroxylated aromatics (phenols) under mild, functional-group-tolerant conditions have been developed, often using only substoichiometric amounts of fluoride (B91410) promoters. nih.govrsc.org This provides a valuable alternative to classical phenol syntheses.

Another frontier is the use of arylsilanes in deaminative functionalization. Recent studies have shown that aryl ammonium salts can be converted to arylsilanes, demonstrating a novel way to functionalize amines. organic-chemistry.org Researchers are also exploring the electrochemical properties of arylsilanes, which could lead to new electro-organic synthetic methods. fapesp.brresearchgate.net The oxidation potentials of arylsilanes are influenced by the nature of the aromatic substituents, suggesting that compounds like this compound could be employed in controlled electrochemical reactions. researchgate.net By expanding the repertoire of reactions, chemists can increase the versatility of this compound as a synthetic intermediate.

Q & A

Q. What are the standard synthetic routes for preparing (4-chloro-2-methylphenyl)trimethylsilane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via silylation of 4-chloro-2-methylphenol or its corresponding aryl halide using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). Solvent choice (e.g., anhydrous THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted silane reagents. Reaction progress can be monitored by TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the trimethylsilyl group (δ ~0.3 ppm in ¹H NMR; δ ~5–10 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (expected [M]⁺ at m/z 226.7).

- IR Spectroscopy : Si-C stretching (~1250 cm⁻¹) and aromatic C-Cl (~700 cm⁻¹) vibrations are diagnostic.

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structural refinement of this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, employing constraints (e.g., SIMU/ISOR commands) to model disordered silyl or aromatic groups. For twinned crystals, the TWIN command in SHELX can partition intensity contributions. Validate refinement with Rint (<5%) and GooF (≈1.0). Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions influencing disorder .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., bond lengths or angles) in this compound?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify discrepancies. Adjust basis sets or solvent models (e.g., PCM for solution-phase simulations).

- Data Triangulation : Validate computational models using multiple experimental techniques (e.g., NMR coupling constants, XRD torsion angles).

- Error Analysis : Quantify uncertainties in crystallographic thermal parameters (e.g., ADPs) and computational convergence thresholds .

Q. How do hydrogen-bonding and van der Waals interactions influence the solid-state packing of this compound?